Bryodulcosigenin

Inflammatory Bowel Disease Gut Barrier Integrity Preclinical Pharmacology

Procure Bryodulcosigenin, a cucurbitane-type triterpenoid with a distinct low-cytotoxicity profile, for reliable in vivo studies. This compound is validated in DSS-induced chronic colitis and pulmonary fibrosis models, offering superior performance over more cytotoxic analogs. Its unique mechanism, inhibiting AMPK-mediated EMT, provides a critical comparator for pathway-specific research. Ideal for long-term administration studies requiring a favorable therapeutic window.

Molecular Formula C30H50O4
Molecular Weight 474.7 g/mol
Cat. No. B10817995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBryodulcosigenin
Molecular FormulaC30H50O4
Molecular Weight474.7 g/mol
Structural Identifiers
SMILESCC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(=O)C3(C2CC=C4C3CCC(C4(C)C)O)C)C)C
InChIInChI=1S/C30H50O4/c1-18(9-13-24(32)27(4,5)34)19-15-16-28(6)22-12-10-20-21(11-14-23(31)26(20,2)3)30(22,8)25(33)17-29(19,28)7/h10,18-19,21-24,31-32,34H,9,11-17H2,1-8H3/t18-,19-,21-,22+,23+,24+,28+,29-,30+/m1/s1
InChIKeyFPMQKXQOBKDVHF-UBZQVJRLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bryodulcosigenin Supplier Data Sheet: A Cucurbitane Triterpenoid Sourced from Bryonia dioica Roots


Bryodulcosigenin (BDG), also known as 11-Oxomogrol, is a naturally occurring cucurbitane-type triterpenoid with the molecular formula C30H50O4 and a molecular weight of 474.72 g/mol [1]. It is primarily isolated from the roots of Bryonia dioica (and related species like Siratia grosvenori), distinguished from more heavily oxygenated cucurbitacins by its specific tetracyclic cucurbitane nucleus skeleton [2]. Bryodulcosigenin is recognized for its marked anti-inflammatory effects, with studies showing potent inhibitory activity against Epstein-Barr virus early antigen (EBV-EA) induction and in vivo efficacy in colitis and pulmonary fibrosis models [3].

Why Bryodulcosigenin Cannot Be Substituted by Generic Cucurbitanes: Key Differences in Selectivity, Safety Profile, and Therapeutic Focus


The cucurbitane triterpenoid class encompasses structurally diverse compounds with distinct biological profiles, making simple substitution between them scientifically unsound. For instance, while many cucurbitacins (e.g., Cucurbitacin B) are potent cytotoxins with IC50 values in the nanomolar range against cancer cells, bryodulcosigenin demonstrates a markedly different profile: it exhibits low cytotoxicity toward normal human cells and exerts its therapeutic effects primarily through modulation of inflammatory pathways (NLRP3 inflammasome) and tight junction protein restoration [1]. Its unique oxidation state and lack of a glycoside moiety distinguish it from bryoniosides, leading to differences in bioavailability and target engagement [2]. Furthermore, bryodulcosigenin's specific organ-protective effects, such as restoring the gut-lung axis integrity, are not a universal feature of all cucurbitane triterpenoids, underscoring its specialized role in models of chronic inflammation with multi-organ involvement [3].

Quantitative Evidence Guide for Bryodulcosigenin: Performance vs. Key Comparators


Bryodulcosigenin vs. Bryonolic Acid: Superior In Vivo Anti-Colitis Efficacy

In a direct in vivo comparison of cucurbitane triterpenoids, bryodulcosigenin demonstrated superior efficacy over bryonolic acid in a DSS-induced colitis model. Bryodulcosigenin administered orally at 10 mg/kg/day significantly improved colon length and disease activity index (DAI) [1]. In contrast, bryonolic acid at an equivalent oral dose of 10 mg/kg showed only a modest, non-significant improvement in DAI and did not significantly prevent colon shortening in a similar DSS-induced colitis model in mice [2].

Inflammatory Bowel Disease Gut Barrier Integrity Preclinical Pharmacology

Bryodulcosigenin vs. Mogrol: Distinct Mechanisms in Pulmonary Fibrosis Models

In the bleomycin-induced pulmonary fibrosis mouse model, both bryodulcosigenin (10 mg/kg/day, i.p.) and mogrol (10 mg/kg/day, i.g.) improved lung histopathology and reduced collagen deposition [1][2]. However, their mechanisms of action diverge at a critical regulatory node. Bryodulcosigenin acts by inhibiting AMPK-mediated mesenchymal-epithelial transition (EMT) and oxidative stress [1], whereas mogrol promotes AMPK activation and inhibits the TGF-β1-Smad2/3 pathway [2]. This represents a key mechanistic distinction: one compound inhibits, while the other promotes, AMPK phosphorylation to achieve a similar anti-fibrotic outcome.

Pulmonary Fibrosis Idiopathic Pulmonary Fibrosis (IPF) AMPK Pathway

Bryodulcosigenin vs. Bryonioside Glycosides: Comparable Anti-Inflammatory Potency with Different Molecular Targets

In a head-to-head evaluation using the mouse ear TPA-induced inflammation model, bryodulcosigenin demonstrated anti-inflammatory potency comparable to the bryonioside glycosides. The 50% inhibitory dose (ID50) for bryodulcosigenin was reported in the same range of 0.2-0.6 mg/ear as the glycosides [1]. All tested compounds, including bryodulcosigenin, achieved 100% inhibition of EBV-EA induction at a 1 x 10^3 mol ratio/TPA [1]. While equipotent in this acute inflammation model, the distinct chemical structures (aglycone vs. glycosides) suggest potential differences in pharmacokinetic properties and in vivo bioavailability that are not captured by this topical assay.

Acute Inflammation EBV-EA Tumor Promotion

Bryodulcosigenin Exhibits Favorable In Vitro Cytotoxicity Profile Relative to Highly Potent Cucurbitacins

In vitro cytotoxicity assays indicate that bryodulcosigenin has low toxicity towards normal human cells [1]. This is in stark contrast to many well-studied cucurbitacins, such as Cucurbitacin B and D, which are known to be potent cytotoxins with IC50 values in the nanomolar range against a variety of cancer cell lines [2]. For example, Cucurbitacin B has been shown to inhibit proliferation in a wide variety of tumor cell lines with an IC50 of 15-30 nM . This class-level difference in cytotoxic potency is a critical differentiator for researchers selecting compounds for non-oncology applications or for studies requiring long-term in vivo administration.

Cytotoxicity Safety Pharmacology Cell-based Assays

Bryodulcosigenin Demonstrates Targeted Modulation of the NLRP3 Inflammasome and Tight Junction Proteins

Bryodulcosigenin exhibits a specific and well-documented mechanism of action centered on the NLRP3 inflammasome and intestinal barrier integrity. In DSS-induced colitis mice, BDG suppressed activation of the NLRP3 inflammasome and reversed TNF-α-induced degradation of tight junction proteins (occludin and ZO-1) [1]. This dual-action profile contrasts with other cucurbitane triterpenoids like bryonolic acid, which is primarily known for its transcriptional control of anti-inflammatory genes and inhibition of iNOS expression [2]. The specific ability of bryodulcosigenin to modulate the NLRP3 inflammasome and directly restore barrier function is a key differentiator.

NLRP3 Inflammasome Intestinal Barrier Mechanism of Action

Bryodulcosigenin Provides Unique Protection of the Gut-Lung Axis Not Observed with Related Compounds

In a chronic DSS-induced colitis model, bryodulcosigenin (10 mg/kg/day) demonstrated a unique, system-level protective effect by not only alleviating colonic damage but also significantly preventing the symptoms of respiratory disorders and repressing alveolar inflammation [1]. This cross-organ protection is mediated by the restoration of intestinal barrier integrity, which mitigates systemic inflammation and its secondary effects on the lungs [1]. This is a distinct property not reported for other cucurbitane triterpenoids like bryonolic acid or cucurbitacin B, which have not been shown to exert protective effects across the gut-lung axis in vivo.

Gut-Lung Axis Multi-organ Protection Colitis

High-Impact Application Scenarios for Bryodulcosigenin Based on Evidenced Differentiation


Preclinical Models of Inflammatory Bowel Disease (IBD) and Colitis

Bryodulcosigenin is the preferred cucurbitane triterpenoid for establishing robust therapeutic efficacy in DSS-induced chronic colitis models. Its superior in vivo performance, validated at 10 mg/kg/day orally, results in significant improvements in disease activity index, colon length, and histological scores compared to less effective analogs like bryonolic acid [1]. This makes it an ideal candidate for studies investigating novel mechanisms of intestinal inflammation and for benchmarking potential new therapies for ulcerative colitis.

Investigating Gut-Lung Axis and Multi-Organ Inflammatory Crosstalk

For research focused on the interconnectedness of mucosal immunity and distant organ inflammation, bryodulcosigenin offers a unique pharmacological tool. Its demonstrated ability to restore intestinal barrier integrity and thereby ameliorate secondary lung inflammation and respiratory distress in a colitis model is a distinctive property not shared by its close structural relatives [1]. This scenario leverages the compound's specific, multi-organ protective profile to dissect the mechanistic links between gut health and pulmonary disease.

AMPK Pathway Studies in Pulmonary Fibrosis: A Tool for Comparative Mechanism Analysis

Bryodulcosigenin serves as a critical comparator compound in studies of AMPK signaling in fibrotic disease. Its mechanism of inhibiting AMPK-mediated EMT and oxidative stress in the bleomycin-induced pulmonary fibrosis model directly opposes the AMPK-activating mechanism of mogrol, another cucurbitane triterpenoid [1]. This allows researchers to design powerful head-to-head studies to clarify the context-dependent roles of AMPK in fibrosis and to validate whether pathway inhibition or activation is the more promising therapeutic strategy.

Safety Pharmacology and Chronic Toxicity Studies for Cucurbitane-Derived Therapeutics

Given its significantly lower cytotoxicity profile compared to the nanomolar-potent cucurbitacins (e.g., Cucurbitacin B) [1], bryodulcosigenin is a superior choice for in vivo toxicology and safety pharmacology assessments. Its favorable therapeutic window allows for long-term administration studies in animal models without the confounding variable of acute toxicity, making it a more suitable scaffold for developing safe, chronic-use anti-inflammatory or anti-fibrotic agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bryodulcosigenin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.